molecular formula C28H25I2N3 B3029348 BMVC

BMVC

Cat. No.: B3029348
M. Wt: 657.3 g/mol
InChI Key: FKOQWAUFKGFWLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis(1-Methyl-4-vinylpyridinium)carbazole diiodide (BMVC) is a fluorescent small molecule known for its ability to detect G-quadruplex structures in vivo. G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acids, and this compound has shown high specificity in binding to these structures, particularly in the MYC promoter G-quadruplex .

Preparation Methods

BMVC is synthesized from 3,6-dibromocarbazole. The synthetic route involves the reaction of 3,6-dibromocarbazole with 1-methyl-4-vinylpyridinium iodide under specific conditions to form the desired product . Industrial production methods for this compound are not widely documented, but the preparation typically involves standard organic synthesis techniques.

Chemical Reactions Analysis

BMVC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

BMVC has a wide range of scientific research applications:

Mechanism of Action

BMVC exerts its effects by binding to G-quadruplex structures in nucleic acids. The binding involves the formation of a complex with the G-quadruplex, where this compound adjusts its conformation to match the G-tetrad for optimal stacking interaction. This binding stabilizes the G-quadruplex structure and can lead to the repression of gene expression, such as the MYC oncogene . This compound-12C-P, a derivative of this compound, has been found to accumulate in mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species, resulting in cell death .

Comparison with Similar Compounds

BMVC is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:

Biological Activity

BMVC (3,6-Bis(1-methyl-4-vinylpyridinium) is a compound that has garnered attention for its dual role as a fluorescent probe and an anti-cancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound exhibits significant biological activity primarily through its interaction with G-quadruplex (G4) DNA structures. These structures are often located in the promoter regions of oncogenes, such as MYC, and play a crucial role in regulating gene expression. The binding of this compound to G4 DNA inhibits the transcription of these oncogenes, thereby reducing tumor growth in various cancer models .

Key Mechanisms:

  • Selective Binding: this compound selectively binds to G-quadruplex DNA over double-stranded DNA, enhancing its utility as a molecular probe in biological systems.
  • Fluorescence Properties: The compound's fluorescent characteristics enable real-time imaging of G4 structures in live cells, facilitating cancer research .
  • Telomerase Inhibition: this compound has been shown to suppress telomerase activity, leading to the induction of cellular senescence in cancer cells, which is vital for tumor suppression .

Applications in Cancer Research

This compound's ability to target G-quadruplexes makes it particularly valuable in oncology. Its applications include:

  • Cancer Diagnostics:
    • The o-BMVC test has been explored for diagnosing thyroid nodules with high accuracy rates. In a pilot study, it demonstrated a diagnostic accuracy of 94.1% and a sensitivity of 73.9% .
    • The test was able to discriminate between benign and malignant cases effectively, suggesting its potential for clinical decision-making .
  • Therapeutic Use:
    • This compound has shown promise as an anti-cancer agent by inhibiting the expression of oncogenes and inducing cell death in cancerous tissues .
    • Studies indicate that this compound accumulates preferentially in tumor tissues compared to normal tissues, making it an attractive candidate for targeted cancer therapy .

Case Studies

Several studies have illustrated the efficacy of this compound in various contexts:

Study Findings Implications
Pilot Imaging Study (2021)The o-BMVC test achieved a 95.6% consistency rate with cytological examinations for thyroid nodules .Supports the use of this compound in clinical diagnostics.
Antitumor Effect Study (2012)Reported suppression of telomerase activity and accelerated senescence in cancer cells treated with this compound .Highlights potential therapeutic applications in oncology.
G-Quadruplex Binding Study (2019)Demonstrated high-affinity binding of this compound to the MYC G4 structure, inhibiting MYC expression effectively .Provides insights into the molecular mechanisms underlying this compound's anticancer effects.

Research Findings

Recent research has focused on elucidating the structural interactions between this compound and G-quadruplexes:

  • Binding Affinity: NMR studies revealed that this compound binds to the MYC G4 with high specificity and affinity, forming distinct complexes that inhibit transcriptional activity .
  • Fluorescence Dynamics: The fluorescence intensity of this compound increases significantly upon binding to DNA, which can be utilized for imaging applications in live-cell studies .

Properties

IUPAC Name

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQWAUFKGFWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25I2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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